molecular formula C10H22OSi B13948787 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane CAS No. 61676-33-3

5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane

Cat. No.: B13948787
CAS No.: 61676-33-3
M. Wt: 186.37 g/mol
InChI Key: WLNYUYTXFQNZIA-UHFFFAOYSA-N
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Description

5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane: is an organosilicon compound characterized by its unique structure, which includes a silicon atom integrated into a six-membered ring. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane typically involves the reaction of tert-butyl and dimethyl-substituted silanes with appropriate oxygen donors under controlled conditions. The reaction is often carried out in the presence of catalysts to enhance yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents such as chlorine or bromine are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction may yield silanes.

Scientific Research Applications

Chemistry: In chemistry, 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane is used as a precursor for the synthesis of more complex organosilicon compounds. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.

Biology and Medicine: In biology and medicine, this compound is studied for its potential use in drug delivery systems and as a component in biomedical devices

Industry: In industry, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. These interactions are crucial in its applications in synthesis and material science.

Comparison with Similar Compounds

  • 3,3-Dimethyl-1-oxa-3-silacyclohexane
  • tert-Butyl P,P-dimethylphosphonoacetate
  • 1-tert-Butyl-3,5-dimethylbenzene

Comparison: Compared to these similar compounds, 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane is unique due to its specific structural arrangement and the presence of both tert-butyl and dimethyl groups. This unique structure imparts distinct reactivity and stability, making it particularly valuable in specialized applications.

Properties

CAS No.

61676-33-3

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

5-tert-butyl-3,3-dimethyl-1,3-oxasilinane

InChI

InChI=1S/C10H22OSi/c1-10(2,3)9-6-11-8-12(4,5)7-9/h9H,6-8H2,1-5H3

InChI Key

WLNYUYTXFQNZIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC[Si](C1)(C)C

Origin of Product

United States

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